molecular formula C16H15N3O2 B7557634 3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide

3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide

Cat. No. B7557634
M. Wt: 281.31 g/mol
InChI Key: XFTWXJTXNMGJGX-UHFFFAOYSA-N
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Description

3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that is structurally similar to several other compounds that have been studied for their biological and pharmacological properties.

Scientific Research Applications

3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide has been reported to have several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death. It has also been reported to inhibit the activity of several enzymes involved in the biosynthesis of essential metabolites in bacteria and fungi. Additionally, it has been shown to induce changes in the expression of several genes involved in various biological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide in lab experiments is its potential as a new drug candidate. It has been reported to have several promising biological and pharmacological properties, making it a valuable tool for drug discovery. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a fluorescent probe for metal ion detection. Finally, more research is needed to assess its potential toxicity and to optimize its synthesis method to improve yield and purity.

Synthesis Methods

The synthesis of 3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide involves several steps, including the condensation of 2-amino-3-cyanopyridine with 2-aminobenzamide followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acylation of the amine group with 2-(2-oxo-3,4-dihydroquinolin-6-yl)acetic acid. This method has been reported in several research papers and has been optimized to improve the yield and purity of the product.

properties

IUPAC Name

3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7,17H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWXJTXNMGJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide

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